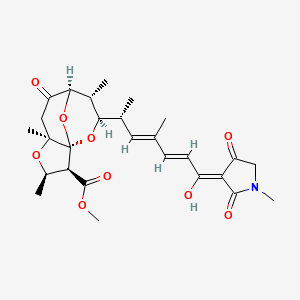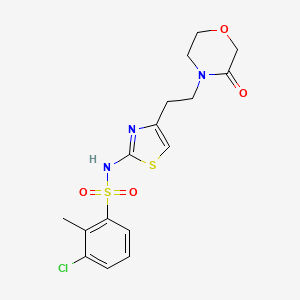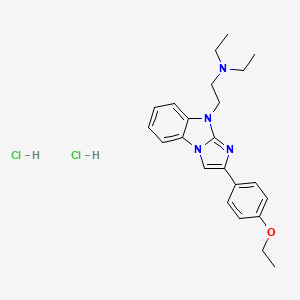![molecular formula C30H30NO4+ B606505 2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium CAS No. 2079118-42-4](/img/structure/B606505.png)
2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium
Vue d'ensemble
Description
CAY10737 is a turn-on fluorescent probe for the detection of carbon monoxide (CO). It is selective for CO over a variety of anions, amino acids, amines, biothiols, and reactive species. In the presence of palladium (Pd) and CO, CAY10737 undergoes the Pd0-mediated Tsuji-Trost reaction to release a fluorescent compound that has absorption and emission maxima of 678/714 nm, respectively. This fluorescence can be used to detect CO production in vitro and in vivo. CAY10737 has low cytotoxicity, decreasing viability of HeLa cells by less than 25% when used at a concentration of 50 µM with PdCl2 for 24 hours.
CAY10737 is a turn-on fluorescent probe for the detection of carbon monoxide (CO). It is selective for CO over a variety of anions, amino acids, amines, biothiols, and reactive species. In the presence of palladium (Pd) and CO, CAY10737 undergoes the Pd0-mediated Tsuji-Trost reaction to release a fluorescent compound that has absorption and emission maxima of 678/714 nm, respectively. This fluorescence can be used to detect CO production in vitro and in vivo.
Applications De Recherche Scientifique
Detection of Carbon Monoxide
CAY10737 can be used as a fluorescent probe for the detection of carbon monoxide (CO). In the presence of palladium (Pd) and CO, CAY10737 undergoes the Pd0-mediated Tsuji-Trost reaction to release a fluorescent compound that has absorption and emission maxima of 678/714 nm, respectively .
In Vitro Studies
The fluorescence of CAY10737 can be used to detect CO production in vitro. This can be particularly useful in biological and medical research, where monitoring the levels of CO can provide valuable insights into various physiological and pathological processes .
In Vivo Studies
CAY10737 can also be used for in vivo studies. The compound’s fluorescence allows for the non-invasive detection of CO in living organisms, which can be crucial in studying the role of CO in various biological processes .
Cell Biology Research
In the field of cell biology, CAY10737 can be used to study the role of CO in cellular processes. For instance, it can help researchers understand how cells respond to changes in CO levels .
Oxidative Stress & Reactive Species Research
CAY10737 can be used in research related to oxidative stress and reactive species. Given its selectivity for CO over a variety of anions, amino acids, amines, biothiols, and reactive species, it can be a valuable tool in studying these processes .
Toxicity Studies
CAY10737 has low cytotoxicity, decreasing viability of HeLa cells by less than 25% when used at a concentration of 50 µM with PdCl2 for 24 hours . This makes it a suitable compound for toxicity studies.
Mécanisme D'action
Target of Action
CAY10737 is primarily a fluorescent probe for the detection of carbon monoxide (CO) . It is selective for CO over a variety of anions, amino acids, amines, biothiols, and reactive species .
Mode of Action
The compound’s interaction with its target is quite unique. In the presence of palladium (Pd) and CO, CAY10737 undergoes the Pd0-mediated Tsuji-Trost reaction to release a fluorescent compound . This fluorescence can be used to detect CO production in vitro and in vivo .
Biochemical Pathways
This reaction involves the allylic alkylation of amines or carbonyl compounds .
Pharmacokinetics
It is known that the compound has low cytotoxicity, decreasing viability of hela cells by less than 25% when used at a concentration of 50 µm with pdcl2 for 24 hours . This suggests that the compound may have good bioavailability and tolerability.
Result of Action
The primary result of CAY10737’s action is the production of a fluorescent compound that can be used to detect CO production . This makes it a valuable tool in research settings where the detection and quantification of CO are required.
Action Environment
The efficacy and stability of CAY10737 are influenced by the presence of Pd and CO, which are necessary for the Tsuji-Trost reaction to occur . Other environmental factors that could influence the compound’s action include the pH and temperature of the solution, as well as the presence of other reactive species.
Propriétés
IUPAC Name |
prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30NO4/c1-5-17-33-29(32)34-23-15-13-21-18-22-10-8-9-20(28(22)35-26(21)19-23)14-16-27-30(2,3)24-11-6-7-12-25(24)31(27)4/h5-7,11-16,18-19H,1,8-10,17H2,2-4H3/q+1/b16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXRMPWUNYRPST-JQIJEIRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OC(=O)OCC=C)CCC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OC(=O)OCC=C)CCC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)



![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)
![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)

![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)

